molecular formula C20H23CaN7O6 B7979787 calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

Cat. No.: B7979787
M. Wt: 497.5 g/mol
InChI Key: VWBBRFHSPXRJQD-ZEDZUCNESA-L
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Description

The compound with the identifier “calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate” is known as 5-Methyltetrahydrofolic acid calcium salt. This compound is a derivative of folic acid, which is a vital nutrient involved in numerous biological processes. It is commonly used in biochemical research, particularly in studies related to folate metabolism and its role in various physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyltetrahydrofolic acid calcium salt involves several steps. One common method includes the reduction of folic acid derivatives followed by methylation. The reaction conditions typically involve the use of reducing agents such as sodium borohydride and methylating agents like methyl iodide under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of 5-Methyltetrahydrofolic acid calcium salt often involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

5-Methyltetrahydrofolic acid calcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various folate derivatives, which are crucial in biological systems for processes such as DNA synthesis and repair .

Scientific Research Applications

5-Methyltetrahydrofolic acid calcium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Studied for its role in cellular metabolism and as a cofactor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic effects in conditions related to folate deficiency, such as anemia and certain cancers.

    Industry: Utilized in the production of fortified foods and dietary supplements

Mechanism of Action

The compound exerts its effects by participating in the folate cycle, a crucial metabolic pathway. It acts as a coenzyme in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids. The molecular targets include enzymes such as methylenetetrahydrofolate reductase and thymidylate synthase .

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydrofolic acid
  • Folic acid
  • Methylenetetrahydrofolic acid

Comparison

5-Methyltetrahydrofolic acid calcium salt is unique due to its enhanced stability and bioavailability compared to other folate derivatives. It is more readily absorbed and utilized by the body, making it a preferred form in dietary supplements and therapeutic applications .

Properties

IUPAC Name

calcium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12?,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBBRFHSPXRJQD-ZEDZUCNESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23CaN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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